

An In-depth Technical Guide on MART-1 (26-35)

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Compound of Interest

Compound Name: MART-1 (26-35) (human)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide, specifically the 26-35 epitope, a key target in melanoma immunotherapy. This document details its immunological significance, variants, and clinical applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Concepts

MART-1, also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.^{[1][2][3]} The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 molecule.^{[4][5]} This recognition makes it a prime target for various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies.^{[1][2][6]}

Two overlapping epitopes are of particular interest: the nonamer MART-1 (27-35) with the amino acid sequence AAGIGILTV, and the decamer MART-1 (26-35), EAAGIGILTV.^{[7][8][9]} While the nonamer is naturally found on the surface of melanoma cells, the decamer has been shown to bind to HLA-A2 with equal or greater efficiency.^{[5][6][7]}

A significant breakthrough in enhancing the immunogenicity of this epitope was the development of the MART-1 (26-35) A27L analog (ELAGIGILTV), where the alanine at position 27 is replaced by a leucine.^{[3][10]} This modification leads to higher binding affinity and stability of the peptide/HLA-A2 complex, resulting in more potent T-cell activation.^{[3][6]}

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on MART-1 (26-35) and its variants.

Table 1: Peptide-MHC Binding and T-Cell Response

Peptide Variant	Sequence	EC50 (nM)	IC50 (nM)	T-Cell Recognition	Key Findings	Reference
MART-1 (26-35)	EAAGIGILTV	0.25	20	Yes	Native decamer peptide.	[3] [11]
MART-1 (27-35)	AAGIGILTV	-	-	Yes	Immunodominant nonamer found on melanoma cells.	[7] [9]
MART-1 (26-35, A27L)	ELAGIGILTV	0.01	2	Enhanced	25-fold higher activity than the native decamer.	[3] [11]

Table 2: Clinical Trial Outcomes with MART-1 Peptide-Based Therapies

Clinical Trial Identifier	Therapy	Patient Population	Objective Response Rate (ORR)	Key Findings	Reference
NCT00910650	Adoptive transfer of MART-1 TCR transgenic lymphocytes + MART-1 peptide-pulsed DC vaccination	Metastatic Melanoma (HLA-A2.1+)	69% (9/13 treated patients showed tumor regression)	High response rate observed. Freshly manufactured T cells showed higher persistence.	[12]
Phase I/IIa Trial	Adoptive transfer of MART-1 1D3HMCys TCR-modified T cells	Metastatic Cutaneous and Uveal Melanoma (HLA-A*02:01+)	18% (2/11 assessable patients)	Dose-dependent "on-target, off-tumor" toxicity observed.	[13]
Phase II Trial (Protocol 1)	Vaccination with gp100:209-217(210M) and MART-1:26-35(27L) peptides	Metastatic Melanoma	0%	95% of patients showed an immune response to the gp100 peptide.	[14]
Phase II Trial (Protocol 2)	Vaccination with gp100:209-217(210M), MART-1:26-35(27L), and gp100:44-59 peptides	Metastatic Melanoma	5.3% (1/19 patients)	Addition of a class II-restricted peptide did not improve clinical response and may have diminished the immune	[14]

response to
the class I
peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving MART-1 (26-35).

This protocol outlines the in vitro generation and functional testing of MART-1 specific T-cells.

- T-Cell Isolation and Culture:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive donors.
 - Culture PBMCs with the MART-1 (26-35) or A27L analog peptide to stimulate the expansion of antigen-specific T-cells.
 - Supplement the culture medium with cytokines such as IL-2, IL-7, and IL-15 to promote T-cell proliferation and survival.[\[13\]](#)
- Antigen Presenting Cell (APC) Preparation:
 - Use a suitable HLA-A*02:01 positive cell line, such as T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), allowing for efficient loading of exogenous peptides.
 - Pulse the T2 cells with the desired MART-1 peptide at various concentrations.
- Cytotoxicity Assay (e.g., Chromium-51 Release Assay):
 - Label the peptide-pulsed target cells (T2 cells) with Chromium-51.
 - Co-culture the labeled target cells with the expanded MART-1 specific T-cells at different effector-to-target ratios.
 - After incubation, measure the amount of Chromium-51 released into the supernatant, which is proportional to the number of lysed target cells.

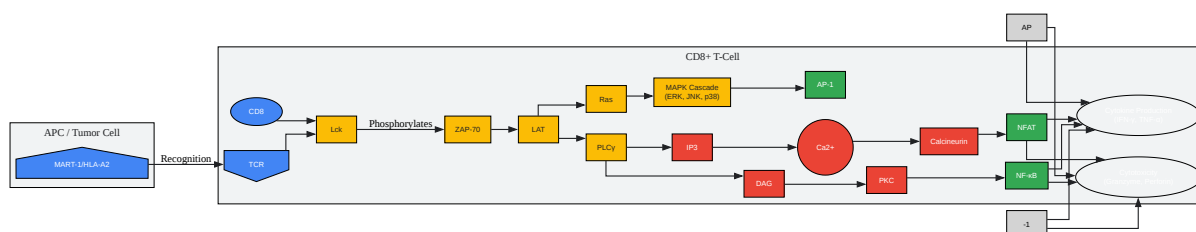
This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells.

- Plate Preparation: Coat a 96-well ELISPOT plate with an anti-IFN- γ capture antibody.
- Cell Plating: Add freshly isolated or cultured T-cells to the wells.
- Stimulation: Add peptide-pulsed APCs (e.g., T2 cells) or the peptide directly to the wells to stimulate the T-cells. Include positive and negative controls.
- Incubation: Incubate the plate to allow for cytokine secretion.
- Detection:
 - Wash the plate and add a biotinylated anti-IFN- γ detection antibody.
 - Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.
 - Each spot represents a single IFN- γ secreting T-cell.
- Analysis: Count the spots in each well to determine the frequency of antigen-specific T-cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

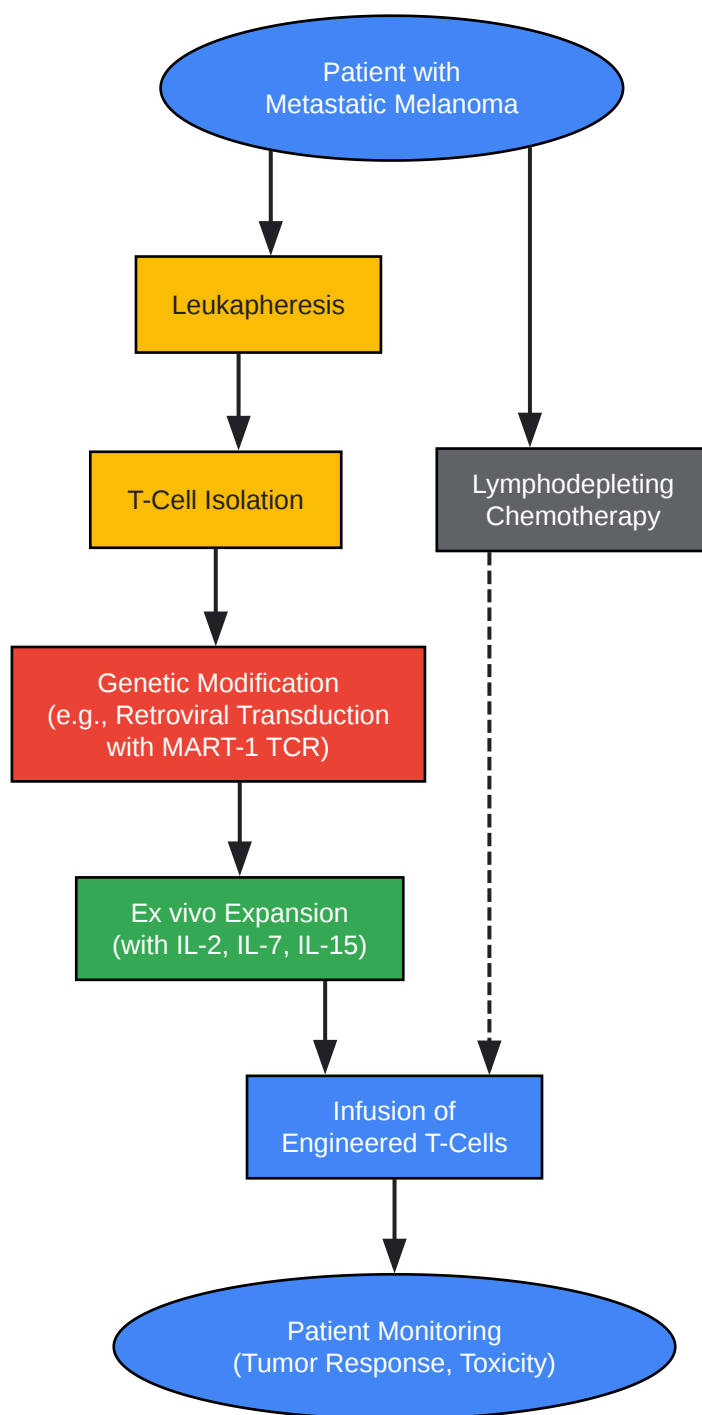
The recognition of the MART-1 (26-35) peptide presented by HLA-A2 on an antigen-presenting cell (APC) or a tumor cell by a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.



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Caption: TCR signaling cascade upon MART-1/HLA-A2 recognition.

This diagram illustrates the general workflow for adoptive cell therapy using T-cells genetically engineered to express a MART-1 specific T-cell receptor.



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Caption: Workflow for MART-1 specific adoptive T-cell therapy.

This diagram outlines the logical flow of a clinical trial investigating a MART-1 peptide vaccine.



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Caption: Logical flow of a MART-1 peptide vaccine clinical trial.

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